AlPhos

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

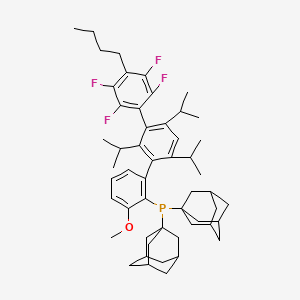

AlPhos is a useful research compound. Its molecular formula is C52H67F4OP and its molecular weight is 815.074. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane, also known as AlPhos, is the transition metal catalysts used in various organic reactions . It acts as a ligand , a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

This compound is a bulky and electron-rich phosphine ligand . It interacts with its targets, the transition metal catalysts, by donating electron density to the metal center, thereby activating it for catalysis . This interaction results in the formation of a metal-ligand complex, which is highly effective for various cross-coupling reactions .

Biochemical Pathways

The activated metal-ligand complex catalyzes various cross-coupling reactions, such as Heck and Suzuki coupling , Buchwald-Hartwig amination of aryl chlorides , and α-arylation reactions of ketones . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that this compound is sensitive to moisture and air, and it should be stored under inert atmosphere at 2-8°c .

Result of Action

The result of this compound’s action is the efficient and selective formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . This enables the synthesis of a wide range of complex organic molecules with high yield and selectivity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, moisture, and the presence of other reactants . Furthermore, the efficiency of the catalytic reactions it participates in can be affected by the concentration of the reactants, the temperature of the reaction, and the solvent used .

生物活性

Aluminum phosphide (AlP), commonly referred to as AlPhos, is a widely used pesticide and fumigant known for its effectiveness in grain preservation. However, its biological activity is primarily associated with its toxicity, particularly due to the release of phosphine gas upon contact with moisture. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and case studies that illustrate its impact on human health.

Mechanism of Toxicity

This compound releases phosphine gas (PH3) when it comes into contact with moisture. The mechanism of toxicity involves several key processes:

- Inhibition of Cellular Respiration : Phosphine inhibits mitochondrial cytochrome C oxidase, leading to a significant reduction in oxidative respiration. This inhibition can decrease mitochondrial membrane potential by up to 70% .

- Oxidative Stress : The presence of phosphine generates reactive oxygen species (ROS), including superoxide and peroxide radicals, which cause cellular damage through lipid peroxidation. Elevated levels of malondialdehyde (MDA) and superoxide dismutase (SOD) have been observed in cases of AlP poisoning, indicating oxidative stress .

- Cardiovascular Effects : Toxicity particularly affects cardiac tissues, leading to symptoms such as hypotension, arrhythmias, and myocardial necrosis. Electrocardiographic changes include ST-T abnormalities and conduction disturbances .

Clinical Manifestations

The clinical manifestations of AlP poisoning can vary widely but typically include:

- Gastrointestinal Symptoms : Nausea, vomiting, and abdominal pain are common following ingestion.

- Cardiovascular Complications : Profound hypotension and cardiac arrhythmias can lead to severe complications, including congestive heart failure .

- Respiratory Distress : Pulmonary edema and respiratory failure may occur due to systemic toxicity .

Case Studies

Several case studies highlight the severe consequences of AlP exposure:

- Case Series Analysis : A study involving 68 patients who presented with symptoms of AlP poisoning revealed a high incidence of cardiovascular complications. Notably, 50% of patients experienced fatal outcomes without timely intervention .

- Management Strategies : Research indicates that magnesium sulfate may reduce mortality rates by stabilizing cell membranes and mitigating free radical damage. Various dosing regimens have shown promise in clinical settings .

Table 1: Toxicological Effects of Aluminum Phosphide

| Effect | Description |

|---|---|

| Inhibition of Cytochrome | Inhibition leads to decreased cellular respiration and energy production. |

| Oxidative Stress | Increased levels of ROS lead to cellular damage and lipid peroxidation. |

| Cardiovascular Impact | Hypotension, arrhythmias, myocardial injury observed in severe cases. |

| Gastrointestinal Symptoms | Nausea, vomiting, abdominal pain following ingestion. |

Table 2: Case Study Outcomes

| Study Reference | Number of Cases | Fatalities (%) | Key Findings |

|---|---|---|---|

| Study A | 68 | 50 | High incidence of cardiac complications |

| Study B | 143 | 18.86 | Increased cases of AlP poisoning noted |

科学的研究の応用

Catalytic Applications

1.1 Palladium-Catalyzed Reactions

AlPhos has emerged as a crucial ligand in palladium-catalyzed reactions, specifically in the formation of aryl–fluorine bonds. The ligand facilitates the regioselective fluorination of aryl triflates and bromides at room temperature, overcoming challenges associated with previous ligands that produced undesired regioisomeric by-products. The effectiveness of this compound in these reactions is attributed to its ability to stabilize the palladium complex, allowing for lower reaction temperatures and higher yields.

- Key Findings:

Table 1: Performance of this compound in Catalytic Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aryl–F Bond Formation | Room Temperature | High | |

| C–N Coupling | Continuous Flow Systems | Optimal | |

| Aryl Triflate Coupling | Soluble Organic Bases | Enhanced |

Agricultural Applications

2.1 Fumigant Properties

This compound is primarily recognized for its role as a solid fumigant in agriculture, particularly for grain preservation. It releases phosphine gas upon contact with moisture, which is effective against a wide range of pests. The compound's low cost and efficacy make it a popular choice for pest control.

- Toxicological Insights:

Toxicological Studies

3.1 Health Implications of Exposure

Research has documented the toxic effects of aluminum phosphide, particularly in cases of poisoning. Studies indicate that exposure can result in oxidative stress and cellular damage due to the generation of free radicals .

- Clinical Findings:

Table 2: Clinical Manifestations of Aluminum Phosphide Poisoning

特性

IUPAC Name |

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWIRDZSIXWCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H67F4OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。